molecular formula C18H3Br11 B14476139 1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene CAS No. 70910-54-2

1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene

Cat. No.: B14476139
CAS No.: 70910-54-2
M. Wt: 1098.2 g/mol
InChI Key: HBARLHZUUXEEOL-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene is a highly brominated aromatic compound. It belongs to the class of polybrominated diphenyl ethers (PBDEs), which are commonly used as flame retardants. These compounds are known for their ability to inhibit the ignition and spread of fire, making them valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene typically involves the bromination of diphenyl ether derivatives. The process includes multiple steps of bromination using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The brominated product is then purified through crystallization or distillation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while oxidation can produce various brominated quinones .

Scientific Research Applications

1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene primarily involves its ability to interfere with the combustion process. The bromine atoms in the compound release bromine radicals when exposed to heat, which then react with free radicals generated during combustion. This reaction inhibits the propagation of the combustion reaction, effectively slowing down or stopping the fire .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene is unique due to its specific bromination pattern, which provides it with distinct physical and chemical properties. Its high bromine content makes it particularly effective as a flame retardant, and its structural stability allows it to be used in a wide range of applications .

Properties

CAS No.

70910-54-2

Molecular Formula

C18H3Br11

Molecular Weight

1098.2 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene

InChI

InChI=1S/C18H3Br11/c19-6-3-4(7-9(20)13(24)17(28)14(25)10(7)21)1-2-5(6)8-11(22)15(26)18(29)16(27)12(8)23/h1-3H

InChI Key

HBARLHZUUXEEOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br

Origin of Product

United States

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